molecular formula C14H24N2O4 B7587042 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid

4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid

Cat. No. B7587042
M. Wt: 284.35 g/mol
InChI Key: HXRJTOHZBMHXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid, also known as MOCCA, is a cyclic amino acid derivative that has been studied for its potential applications in the field of medicinal chemistry. MOCCA has shown promising results in various scientific research studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and future directions for further research.

Mechanism of Action

The mechanism of action of 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid is not fully understood. However, it has been shown to inhibit the growth of cancer cells and bacteria by disrupting the function of certain enzymes and proteins. 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, as well as induce apoptosis in cancer cells. 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has good yield. 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid is also stable under a range of conditions, making it suitable for various experimental setups. However, 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid. One area of research is the development of 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid-based drugs for the treatment of cancer, bacterial infections, and fungal infections. Another area of research is the optimization of the synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid and its potential side effects.

Synthesis Methods

4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid can be synthesized through a multi-step process that involves the reaction of cyclohexanone with methylamine, followed by the addition of oxalic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield the final 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid compound. This synthesis method has been optimized to yield high purity 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid with good yield.

Scientific Research Applications

4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been extensively researched for its potential applications in the field of medicinal chemistry. It has been shown to have antibacterial, antifungal, and antitumor properties. 4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.

properties

IUPAC Name

4-[[methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-16(12-6-8-20-9-7-12)14(19)15-11-4-2-10(3-5-11)13(17)18/h10-12H,2-9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRJTOHZBMHXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.